4-[Methyl(phenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[Methyl(phenyl)carbamoyl]benzoic acid” would consist of a benzene ring (from the benzoic acid moiety) substituted with a carboxyl group and a methyl(phenyl)carbamoyl group. The exact structure would depend on the positions of these substituents on the benzene ring .Scientific Research Applications
1. Drug Discovery and Design
4-[Methyl(phenyl)carbamoyl]benzoic acid and related compounds have been utilized in drug discovery. For instance, a study by Lanz and Riedl (2014) explored the de novo design of molecules with tailored biological activity, highlighting the use of natural-product-derived fragments (NPDFs) for the targeted discovery of lead structures for therapeutically relevant proteins. This approach included compounds like 4-{[5-(2-{[(3-methoxyphenyl)methyl]carbamoyl}eth-1-yn-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl]methyl}benzoic acid as potential MMP-13 inhibitors (Lanz & Riedl, 2014).
2. Wastewater Treatment
In the field of environmental science, carbamoyl benzoic acids have been studied for their potential in wastewater treatment. Martinez-Quiroz et al. (2017) reported the use of these acids for the removal of hazardous heavy metals in metal plating wastewater. The study emphasized their ability to bind metallic ions such as Pb2+, Cu2+, and Hg2+ under specific conditions, suggesting their application in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).
3. Biosensor Development
A 2020 study by Castaño-Cerezo et al. focused on constructing a synthetic biosensor for detecting benzoic acid derivatives, including compounds similar to this compound. This biosensor was effective in detecting these compounds in genetically modified yeast strains, highlighting its potential in microbial engineering and sustainability efforts (Castaño-Cerezo et al., 2020).
4. Solar Cell Development
In the field of materials science, acid-functionalized fullerene derivatives, which are structurally related to this compound, have been investigated for use in polymer solar cells. Choi et al. (2013) synthesized carboxylic acid functionalized fullerene derivatives and explored their application as interfacial layers in inverted polymer solar cells, contributing to improved power conversion efficiency (Choi et al., 2013).
Mechanism of Action
Target of Action
Based on its structural similarity to benzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, which this molecule is a part of, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure, potentially altering its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in suzuki–miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways in the body.
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, solubility, and chemical structure .
Properties
IUPAC Name |
4-[methyl(phenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHMKLGAUXUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.